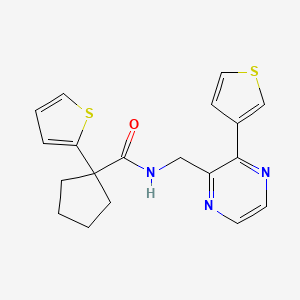

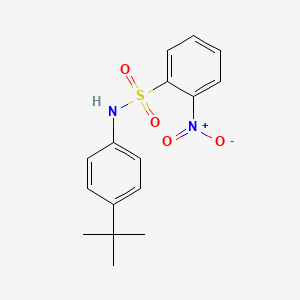

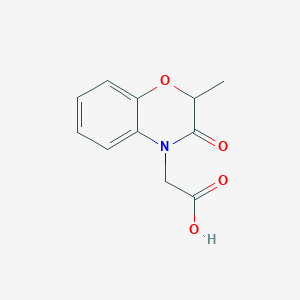

1-(thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)cyclopentanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiophene and pyrazine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities and applications in drug design. The compound , featuring both thiophene and pyrazine rings attached to a cyclopentanecarboxamide core, likely exhibits unique chemical and physical properties, making it a candidate for further research and application in the synthesis of biologically active molecules.

Synthesis Analysis

Synthesis of thiophene and pyrazine derivatives often involves multistep reactions, including condensation, cyclization, and cross-coupling reactions. For example, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides involves Suzuki cross-coupling reactions, starting with the condensation of pyrazin-2-amine with substituted thiophene-carboxylic acids (Gulraiz Ahmad et al., 2021). This method could potentially be adapted for synthesizing the target compound by adjusting the starting materials and reaction conditions.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has demonstrated the potential of compounds related to 1-(thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)cyclopentanecarboxamide in exhibiting significant antimicrobial properties. For instance, Hafez, Alshammari, and El-Gazzar (2015) synthesized polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives, revealing potent antibacterial agents with activity comparable to norfloxacin and compounds showing higher antifungal activity than fluconazole (Hafez, Alshammari, & El-Gazzar, 2015). Similarly, Sowmya et al. (2018) prepared N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and N-((5-aryl-3-phenylisoxazol-4-yl)sulfonyl)thiophene-2-carboxamides, which showed potential antibacterial and antifungal activities (Sowmya et al., 2018).

Anticancer Properties

Compounds incorporating the thiophene moiety, analogous to 1-(thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)cyclopentanecarboxamide, have shown promising anticancer activities. Gomha, Edrees, and Altalbawy (2016) synthesized bis-pyrazolyl-thiazoles incorporating the thiophene moiety, displaying potent anti-tumor activities against hepatocellular carcinoma cell lines, indicating their potential as anticancer agents (Gomha, Edrees, & Altalbawy, 2016).

Synthesis and Characterization

The chemical synthesis and characterization of compounds related to 1-(thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)cyclopentanecarboxamide have been extensively studied, highlighting their structural and functional diversity. Prabhuswamy et al. (2016) reported the synthesis and crystal structure determination of a compound with a similar thiophene and pyrazole framework, providing insights into its molecular configuration and stabilization by hydrogen bond interactions (Prabhuswamy et al., 2016). This research contributes to understanding the structural basis for the biological activities observed in these compounds.

Propiedades

IUPAC Name |

1-thiophen-2-yl-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]cyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS2/c23-18(19(6-1-2-7-19)16-4-3-10-25-16)22-12-15-17(21-9-8-20-15)14-5-11-24-13-14/h3-5,8-11,13H,1-2,6-7,12H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAAABSQKCZEIOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=NC=CN=C3C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)cyclopentanecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Fluoro-8-[(3-methylpyridin-2-yl)oxymethyl]quinoline](/img/structure/B2489993.png)

![6-(4-(6-Cyclobutylpyrimidin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2490000.png)

![(1R,5S)-8-((4-methylthiazol-5-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride](/img/structure/B2490003.png)

![1,2,4-Triazolo[3,4-b]benzoxazole-3-thiol](/img/structure/B2490007.png)

![Methyl 2-[(2-pyridin-2-ylsulfanylacetyl)amino]benzoate](/img/structure/B2490009.png)